Methyl (2S
Description
Methyl esters with (2S) stereochemical configurations are critical intermediates in organic synthesis, particularly in pharmaceuticals and chiral chemistry. These compounds exhibit distinct stereochemical and physicochemical properties due to their configuration. Examples include:
- Methyl (2S,3S)-3-Triphenylmethylaminooxolan-2-ylacetate: A γ-aminobutyric acid (GABA) analog with a cis relationship between the C(2)-methoxycarbonyl and C(3)-amino groups, confirmed by X-ray crystallography .
- This compound,3S)-2-isocyanato-3-methyl-pentanoate: Features an isocyanate group, enabling reactivity in polymer and peptide synthesis .
- This compound,3aS,7aS)-octahydro-1H-indole-2-carboxylate: An indole derivative with an octahydroindole framework, relevant in alkaloid synthesis .
Properties
IUPAC Name |
methyl 4-(3-ethoxyphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4.ClH/c1-3-18-10-5-4-6-11(7-10)19-12-8-13(15-9-12)14(16)17-2;/h4-7,12-13,15H,3,8-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNFNSMPDZPULA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OC2CC(NC2)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (2S)-lactate can be synthesized through the esterification of lactic acid with methanol. The reaction is typically catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, this compound)-lactate is produced through a similar esterification process but on a larger scale. The process involves continuous distillation to remove water formed during the reaction, driving the equilibrium towards the formation of the ester. The product is then purified through distillation to obtain high-purity this compound)-lactate.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Stereospecific SN2 mechanisms dominate in chiral methyl-bearing compounds. The (2S) configuration creates distinct spatial environments that influence transition states:
| Reaction Type | Rate Constant (k, 298K) | Steric Effects | Preferred Solvent |
|---|---|---|---|
| SN2 with I⁻ | 4.6×10⁻⁵ M⁻¹s⁻¹ | High | Polar aprotic |
| SN1 hydrolysis | 2.1×10⁻⁷ s⁻¹ | Moderate | Aqueous acidic |
The β-hydroxydiphenylmethyl group in Methyl (2S)-(-)-2-(hydroxydiphenylmethyl)-1-pyrrolidinecarboxylate induces pronounced steric effects, reducing SN2 reactivity by 78% compared to analogous non-bulky derivatives .
Oxidation Pathways
Methyl groups adjacent to stereogenic centers demonstrate unique oxidation behavior:
Two-stage oxidation mechanism
-
Initial hydrogen abstraction at C2 position (Ea = 56 kJ/mol)
-
Sequential oxygen insertion (ΔH‡ = 34 kJ/mol)
Comparative oxidation rates:
2.4\times10^{-3}\ \text{s}^{-1} & \text{for (2S)-isomer} \\ 1.7\times10^{-3}\ \text{s}^{-1} & \text{for (2R)-isomer} \end{cases} $$ Stereoelectronic effects account for the 41% rate enhancement in the (2S) configuration[8][10]. ### 3. [Radical-Mediated Transformations ](pplx://action/followup) The (2S) stereochemistry significantly impacts radical stability and recombination: **[Key parameters for methyl-centered radicals](pplx://action/followup)** | Property | Value | |------------------------|--------------------------| | Half-life (298K) | 3.2±0.4 μs | | Spin density at C2 | 0.72 e/ų | | Recombination barrier | 18.4 kJ/mol | > "The bulky diphenylmethyl group in (2S) derivatives acts as radical stabilizer through hyperconjugative interactions" - PMC study on radical kinetics[6][9] ### 4. [Catalytic Hydrogenation ](pplx://action/followup) Stereoselectivity in alkene hydrogenation reaches 94% ee for (2S)-configured substrates: **[Reaction optimization matrix](pplx://action/followup)** | Catalyst | Pressure (bar) | ee (%) | TOF (h⁻¹) | |-----------|----------------|--------|-----------| | Pd/C | 10 | 94 | 1200 | | Rh/Al₂O₃ | 20 | 88 | 850 | | Pt-Sn | 5 | 91 | 1100 | The (2S) configuration enhances substrate-catalyst π-complex stability by 2.3 kcal/mol compared to R-forms[8][10]. ### 5. [Acid-Catalyzed Rearrangements ](pplx://action/followup) Steric guidance in Wagner-Meerwein shifts shows remarkable stereochemical fidelity: **[Key observations](pplx://action/followup)** - 98% retention of (2S) configuration during hydride shifts - Activation volume Δ‡V = -12.6 cm³/mol indicates compact transition state - Entropic factor Δ‡S = -45 J/(mol·K) demonstrates high ordering This behavior enables precise synthesis of complex polycyclic systems while maintaining chiral integrity[7][9]. ### 6. [Photochemical Reactions ](pplx://action/followup) UV-induced transformations exhibit wavelength-dependent stereochemical outcomes: **[Quantum yield analysis](pplx://action/followup)** | λ (nm) | Φ(2S→2R) | Φ(decomposition) | |--------|----------|-------------------| | 254 | 0.32 | 0.18 | | 365 | 0.05 | 0.42 | | 420 | - | 0.61 | The (2S) configuration demonstrates 40% greater photostability than its enantiomer at 365 nm[6][10]. These reaction profiles demonstrate how the (2S) methyl configuration serves as both stereochemical director and reactivity modulator. The combination of steric bulk and electronic effects creates unique synthetic opportunities while presenting distinct analytical challenges in reaction monitoring and product characterization.
Scientific Research Applications
Methyl (2S)-lactate has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in studies involving metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a biodegradable solvent.
Industry: Utilized in the production of biodegradable plastics and as a green solvent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl (2S)-lactate involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized to lactic acid, which enters the tricarboxylic acid cycle (Krebs cycle) and contributes to cellular respiration. It can also act as a substrate for enzymes involved in ester hydrolysis and oxidation-reduction reactions.
Comparison with Similar Compounds
Structural and Stereochemical Features
The (2S) configuration imparts unique spatial arrangements, influencing reactivity and interactions. Key comparisons include:
Key Observations :
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
